N-(isoxazol-3-yl)cyclobutanecarboxamide
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Overview
Description
“N-(isoxazol-3-yl)cyclobutanecarboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles form an important class of 1,2-azoles and have been the subject of research in medicinal chemistry due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
The synthesis of isoxazoles has been a field of study for decades. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Antiviral Applications
The compound has been used in the synthesis of honokiol derivatives, which have shown potential as viral entry inhibitors against SARS-CoV-2 . These derivatives have demonstrated antiviral entry effects with IC50 values of 29.23 and 9.82 µM, respectively .
Antimicrobial Applications
Oxazole derivatives, including the compound , have demonstrated significant antimicrobial activity . They have been used in the synthesis of various compounds that have shown effectiveness against bacterial strains such as S. aureus, S. pyogenes, P. aeruginosa, and E. coli .
Anticancer Applications
Oxazole derivatives have shown potential as anticancer agents . The substitution of various groups on the isoxazole ring imparts different activity, and several marketed drugs with an isoxazole nucleus belong to different categories with diverse therapeutic activities .
Anti-Inflammatory Applications
The compound has been used in the synthesis of various derivatives that have shown anti-inflammatory activity . This makes it a valuable compound in the development of new anti-inflammatory drugs .
Anticonvulsant Applications
Some derivatives of the compound have shown potential as anticonvulsants . For example, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione were synthesized and screened for their protection against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .
Antidepressant Applications
Oxazole derivatives, including the compound , have shown potential as antidepressants . This makes it a valuable compound in the development of new antidepressant drugs .
Immunosuppressant Applications
The compound has been used in the synthesis of various derivatives that have shown immunosuppressant activity . This makes it a valuable compound in the development of new immunosuppressant drugs .
Antioxidant Applications
Oxazole derivatives have shown potential as antioxidants . The substitution of various groups on the isoxazole ring imparts different activity, making it a valuable compound in the development of new antioxidant drugs .
Mechanism of Action
Future Directions
Isoxazoles have been the subject of research in medicinal chemistry over the past decades . With their synthetic availability and special chemical and biological properties, it is expected that a large number of publications will appear annually on the synthesis of new representatives of isoxazoles . This undoubtedly contributes to the active development of medicinal chemistry .
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(6-2-1-3-6)9-7-4-5-12-10-7/h4-6H,1-3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBIIEBYHVSSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-yl)cyclobutanecarboxamide |
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